N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound characterized by its pyrazole ring structure, which is substituted with a benzyl group and two methyl groups at the 1 and 3 positions. Its molecular formula is , and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in material science.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological properties including anti-inflammatory, analgesic, and anticancer activities. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine has been studied for its role as an autophagy modulator, potentially offering new avenues for cancer treatment .
The synthesis of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine typically involves several key steps:
The synthetic route often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like microwave-assisted synthesis may also be employed to enhance efficiency .
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine can participate in several chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
The mechanism of action of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine primarily involves its role as an inhibitor in autophagy pathways. Preliminary studies suggest that this compound may disrupt autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under nutrient-deprived conditions. This mechanism highlights its potential as a therapeutic agent in cancer treatment by selectively targeting tumor cells under metabolic stress .
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine exhibits good solubility in organic solvents and moderate stability under standard laboratory conditions. Its reactivity profile allows for various modifications that can enhance its biological activity.
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine has shown promising biological activities in preliminary studies, indicating potential applications in:
Molecular docking studies reveal that pyrazolyl derivatives structurally related to N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine exhibit significant affinity for human A3 adenosine receptors (human A3 adenosine receptor). The 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety demonstrates specific orientation within the orthosteric binding pocket, achieving nanomolar affinity (Ki = 11 nM) for human A3 adenosine receptor subtypes. This binding is stabilized through hydrogen bonding with transmembrane residue His272 and hydrophobic interactions with Leu246 and Ile249. Comparative docking across adenosine receptor subtypes confirms human A3 adenosine receptor selectivity over human A1 adenosine receptor, human A2A adenosine receptor, and human A2B adenosine receptor, primarily due to steric complementarity with the human A3 adenosine receptor binding cavity [3].
The binding mode bifurcation observed in pyrazole derivatives shows two distinct mechanisms:
Notably, derivatives lacking the trifluoromethyl group exhibit reduced human A3 adenosine receptor affinity, underscoring the hydrophobic subpocket's role over π-stacking for this chemotype [3].
Subtype selectivity is governed by electrostatic interactions with key residues:
Mutagenesis studies confirm that Tyr257Ala mutations reduce affinity by 47-fold, while Glu172Gln mutations diminish selectivity against human A2B adenosine receptor [3].
Table 1: Critical Residues Governing Adenosine Receptor Subtype Selectivity
Residue | Location | Interaction Type | Effect on human A3 adenosine receptor Affinity |
---|---|---|---|
Tyr257 | Transmembrane Helix 6 | Hydrogen bonding | 47-fold reduction upon mutation |
Glu172 | Extracellular Loop 2 | Salt bridge | Loss of human A3 adenosine receptor/human A2B adenosine receptor selectivity |
Leu246 | Transmembrane Helix 5 | Hydrophobic packing | 8-fold affinity reduction |
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives significantly suppress mammalian target of rapamycin complex 1 activity, evidenced by reduced phosphorylation of ribosomal protein S6 kinase beta-1 (70 kDa) and eukaryotic translation initiation factor 4E-binding protein 1. This inhibition occurs under nutrient-replete conditions and is independent of adenosine monophosphate-activated protein kinase activation. Compound 22 (para-trifluoromethyl benzamide derivative) demonstrates the strongest suppression, reducing 70 kDa phosphorylation by 78% at 1 μM concentration within 4 hours, correlating with its submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells [2] [4].
These pyrazole derivatives exhibit context-dependent autophagy modulation:
Microtubule-associated protein light chain 3-II accumulation serves as a key biomarker of autophagy disruption. Western blot analyses show 4.8-fold increased microtubule-associated protein light chain 3-II levels in treated MIA PaCa-2 cells under refeeding conditions, persisting beyond 24 hours. This contrasts with transient microtubule-associated protein light chain 3-II elevation (1.8-fold, resolving by 6 hours) in chloroquine-treated controls, indicating a unique mechanism distinct from lysosomal inhibition. Immunofluorescence confirms perinuclear microtubule-associated protein light chain 3-II aggregation in >80% of treated cells, signifying autophagosomal clearance failure [2] [4].
Systematic benzamide modification reveals critical position-specific effects on antiproliferative activity:
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